Alizarine orange
Overview
Description
Alizarine Orange is a synthetic dye that belongs to the class of azo dyes. It produces bright, orange needles or plates when precipitated from an acetic acid solution . It is used to dye cloth orange with an alum mordant or a red to violet color when used with an iron mordant . Alizarine Orange is also used as an acid-base indicator .
Synthesis Analysis
Alizarin, from which Alizarine Orange is derived, can be extracted from the roots of plants of the madder genus or be obtained synthetically . The synthesis of Alizarin involves a two-step sequence from anthraquinone, namely bromination and hydroxylation . The synthesis of Alizarin from anthraquinone-2-sulfonic acid was found to be commercially viable .
Molecular Structure Analysis
The molecular formula of Alizarine Orange is C14H7NO6 . It is one of ten dihydroxyanthraquinone isomers .
Chemical Reactions Analysis
Alizarin changes color depending on the pH of the solution it is in, thereby making it a pH indicator .
Physical And Chemical Properties Analysis
Alizarine Orange has a molecular weight of 285.208 Da . It is soluble in hexane and chloroform . In aqueous solutions, it changes from an orange at pH 2.0 to a yellow at pH 4.0 . In a saturated alcohol solution, Alizarine Orange changes from yellow at pH 5.0 to a purplish red at pH 6.5 .
Scientific Research Applications
3. Dye for Textiles
4. Biomedical Research
- Application Summary : Alizarin has been used as an inhibitor for the growth of cancer cells in biomedical research .
5. Staining Agent in Biological Research
- Application Summary : Alizarin is used as a staining agent in biological research because it stains free calcium and certain calcium compounds a red or light purple color .
6. Analyzing Zebrafish Skeletal Mineralization
- Application Summary : Alizarin red S is used to analyze zebrafish skeletal mineralization during development and regeneration .
- Methods : The protocol involves in vivo staining with alizarin red S, which does not affect bone mineralization .
- Results : This method allows for in vivo monitoring of mineralized structures in combination with GFP fluorescence associated with skeletal tissues .
7. Adjusting UV-Vis Spectrum of Alizarin
- Application Summary : The spectra of alizarin has been studied to understand its interaction with biomolecules to develop therapeutic and diagnostic tools .
- Methods : A comprehensive study of electronic effects of substituents in position C3 of alizarin by means of a time-dependent DFT approach .
- Results : The introduction of an electron-donor group in alizarin causes the transition bands to be significantly red-shifted whereas electron-withdrawing groups cause a minor blue-shifting .
Safety And Hazards
properties
IUPAC Name |
1,2-dihydroxy-3-nitroanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7NO6/c16-11-6-3-1-2-4-7(6)12(17)10-8(11)5-9(15(20)21)13(18)14(10)19/h1-5,18-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSUEVFAMOKROK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205357 | |
Record name | Alizarine orange | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Alizarine orange | |
CAS RN |
568-93-4 | |
Record name | 1,2-Dihydroxy-3-nitro-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=568-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alizarine orange | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alizarine orange | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37586 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Alizarine orange | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydroxy-3-nitroanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALIZARINE ORANGE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1B32T975N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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